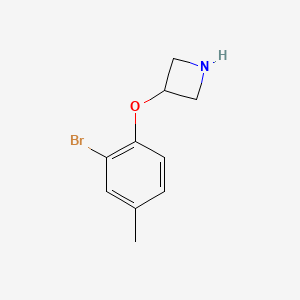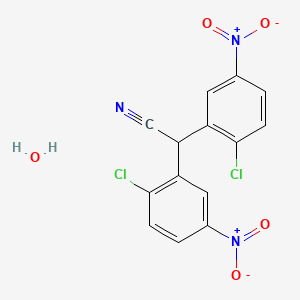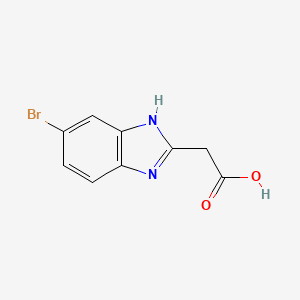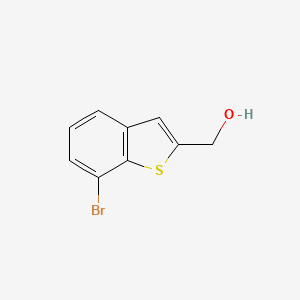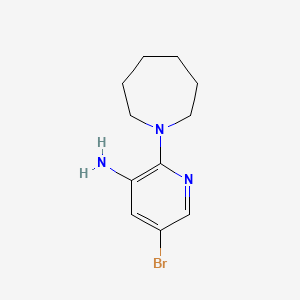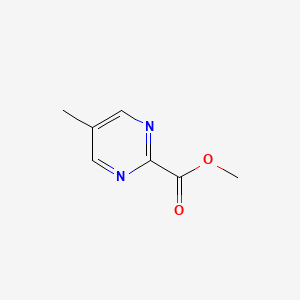
5-Metilpirimidin-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-methylpyrimidine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “Methyl 5-methylpyrimidine-2-carboxylate” is 152.15 g/mol . The SMILES string representation of its structure isCC1=CN=C(C(OC)=O)N=C1 . Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-methylpyrimidine-2-carboxylate” are not provided in the search results.Physical And Chemical Properties Analysis
“Methyl 5-methylpyrimidine-2-carboxylate” is a solid substance . It has a molecular weight of 152.15 g/mol . The compound’s InChI Code is1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3 .
Aplicaciones Científicas De Investigación
Investigación farmacológica
El 5-metilpirimidin-2-carboxilato de metilo sirve como precursor en la síntesis de nuevos compuestos con posibles actividades neuroprotectoras y antineuroinflamatorias. Estos compuestos sintetizados se someten a diversos ensayos, como la viabilidad celular, Elisa, qRT-PCR y Western blot, para evaluar su potencial terapéutico .
Desarrollo de fármacos antiinflamatorios
Se han realizado investigaciones sobre los derivados de pirimidina por sus propiedades antiinflamatorias. El análisis detallado de la relación estructura-actividad (SAR) proporciona información para sintetizar nuevos análogos de pirimidina que podrían ofrecer efectos antiinflamatorios mejorados con una toxicidad mínima .
Tratamiento del cáncer
Los fármacos basados en pirimidina se están explorando como inhibidores del receptor del factor de crecimiento epidérmico (EGFR), que está implicado en muchos cánceres humanos. El desarrollo de híbridos de imidazol-pirimidina-sulfonamida tiene como objetivo atacar las células cancerosas mutantes .
Simulación molecular
Este compuesto también es relevante en química computacional, donde se puede utilizar en simulaciones moleculares para comprender sus interacciones y comportamiento a nivel atómico. Programas como Amber y GROMACS utilizan estos compuestos para la visualización de simulaciones .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
For instance, they can inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Related pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Análisis Bioquímico
Biochemical Properties
Methyl 5-methylpyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase. These interactions are crucial as they can modulate the synthesis of DNA and RNA, impacting cell proliferation and repair processes .
Cellular Effects
The effects of Methyl 5-methylpyrimidine-2-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, Methyl 5-methylpyrimidine-2-carboxylate can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .
Molecular Mechanism
At the molecular level, Methyl 5-methylpyrimidine-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methylpyrimidine-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-methylpyrimidine-2-carboxylate remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to its overall effects on cells .
Dosage Effects in Animal Models
The effects of Methyl 5-methylpyrimidine-2-carboxylate vary with different dosages in animal models. At low doses, it has been observed to enhance cellular functions, such as DNA repair and protein synthesis. At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
Methyl 5-methylpyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, impacting the synthesis and degradation of nucleotides. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Methyl 5-methylpyrimidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been found to interact with nucleoside transporters, facilitating its uptake into cells and subsequent distribution to the nucleus and other organelles .
Subcellular Localization
Methyl 5-methylpyrimidine-2-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of Methyl 5-methylpyrimidine-2-carboxylate is crucial for its role in regulating gene expression and DNA synthesis .
Propiedades
IUPAC Name |
methyl 5-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDYPRLVFMBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700142 | |
| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-80-0 | |
| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-methylpyrimidine-2-carboxylate in the synthesis of potential antiplasmin drugs?
A1: In the research, Methyl 5-methylpyrimidine-2-carboxylate (8) serves as a precursor to synthesize 5-Aminomethylpyrimidine-2-carboxylic acid (12) []. This compound is an aza analog of 4-aminomethylbenzoic acid, a known antiplasmin agent. Researchers were investigating whether these aza analogs could offer improved antiplasmin activity.
Q2: How is Methyl 5-methylpyrimidine-2-carboxylate converted to 5-Aminomethylpyrimidine-2-carboxylic acid in this research?
A2: The synthesis involves several steps:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


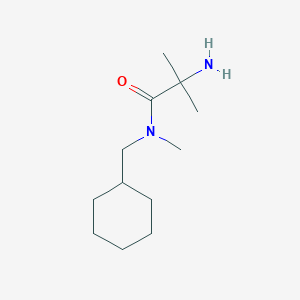
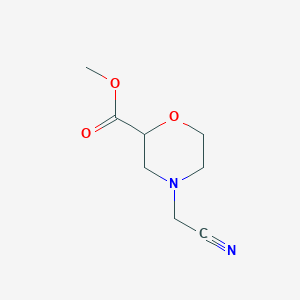

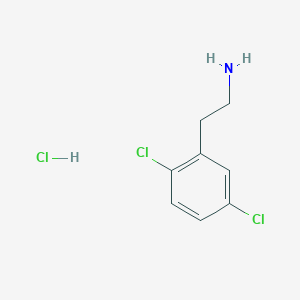
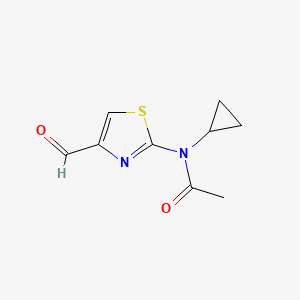


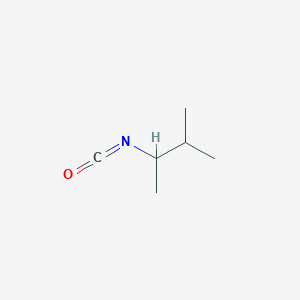
![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)
